molecular formula C11H13N3 B12790178 1-Phenyl-1,3a,4,5,6,6a-hexahydrocyclopenta(d)(1,2,3)triazole CAS No. 3523-51-1

1-Phenyl-1,3a,4,5,6,6a-hexahydrocyclopenta(d)(1,2,3)triazole

Cat. No.: B12790178
CAS No.: 3523-51-1
M. Wt: 187.24 g/mol
InChI Key: OEZUMGJJZUYOPZ-UHFFFAOYSA-N
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Description

1-Phenyl-1,3a,4,5,6,6a-hexahydrocyclopenta(d)(1,2,3)triazole is a heterocyclic compound featuring a triazole ring fused with a cyclopentane ring and substituted with a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-1,3a,4,5,6,6a-hexahydrocyclopenta(d)(1,2,3)triazole typically involves the following steps:

    Cyclization Reaction: The initial step often involves the cyclization of a suitable precursor, such as a phenyl-substituted hydrazine, with a cyclopentanone derivative. This reaction is usually carried out under acidic or basic conditions to facilitate the formation of the triazole ring.

    Hydrogenation: The resulting intermediate is then subjected to hydrogenation to reduce any unsaturated bonds, leading to the formation of the hexahydrocyclopenta(d)(1,2,3)triazole structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors where the cyclization and hydrogenation reactions are carried out sequentially.

    Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and scalability. This method allows for better control over reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-1,3a,4,5,6,6a-hexahydrocyclopenta(d)(1,2,3)triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in further hydrogenated products.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Nitric acid (HNO₃), halogens (Cl₂, Br₂)

Major Products

    Oxidation Products: Oxidized derivatives with additional functional groups.

    Reduction Products: Fully hydrogenated triazole derivatives.

    Substitution Products: Phenyl-substituted derivatives with nitro or halogen groups.

Scientific Research Applications

1-Phenyl-1,3a,4,5,6,6a-hexahydrocyclopenta(d)(1,2,3)triazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-Phenyl-1,3a,4,5,6,6a-hexahydrocyclopenta(d)(1,2,3)triazole exerts its effects depends on its specific application:

    Biological Activity: The compound may interact with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways.

    Chemical Reactivity: The triazole ring can participate in various chemical reactions, acting as a nucleophile or electrophile depending on the reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-1,2,3-triazole: Lacks the cyclopentane ring, making it structurally simpler.

    1-Phenyl-1,2,4-triazole: Contains a different arrangement of nitrogen atoms in the triazole ring.

    Cyclopentane derivatives: Compounds with similar cyclopentane structures but different substituents.

Uniqueness

1-Phenyl-1,3a,4,5,6,6a-hexahydrocyclopenta(d)(1,2,3)triazole is unique due to its fused ring system, which imparts distinct chemical and physical properties

Properties

CAS No.

3523-51-1

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

3-phenyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]triazole

InChI

InChI=1S/C11H13N3/c1-2-5-9(6-3-1)14-11-8-4-7-10(11)12-13-14/h1-3,5-6,10-11H,4,7-8H2

InChI Key

OEZUMGJJZUYOPZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(C1)N(N=N2)C3=CC=CC=C3

Origin of Product

United States

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